molecular formula C26H22BrClN2O4S B2546989 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 393838-27-2

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No.: B2546989
CAS No.: 393838-27-2
M. Wt: 573.89
InChI Key: VCOMJXIRGPQDCD-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C26H22BrClN2O4S and its molecular weight is 573.89. The purity is usually 95%.
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Scientific Research Applications

Novel Derivatives with Antifungal Activity

Research on novel molecules similar to the specified compound, including esters and hydrazides derived from N-(2-bromo-phenyl)-2-hydroxy-benzamide, has shown antifungal activity against various phytopathogenic fungi and yeast. These compounds were synthesized under microwave irradiation and tested using the disc diffusion method, demonstrating effectiveness particularly against Fusarium oxysporum, Sclerotinia sclerotiorum, and Saccharomyces cerevisiae (Ienascu et al., 2018).

Synthesis and Characterization of Metal Complexes

Another study focused on the synthesis and characterization of Cu(II) and Ni(II) complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives, demonstrating the potential of these compounds in coordination chemistry. The metal complexes were characterized by various spectroscopic techniques, highlighting their structural properties and formation mechanisms (Binzet et al., 2009).

Antimicrobial Activity of Salicylanilide Derivatives

A study on the antimicrobial activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide and N-(4-bromo-phenyl)-2-hydroxy-benzamide derivatives against bacterial and fungal strains revealed significant activity, particularly against S. pyogenes. These findings suggest the potential use of such compounds in developing new antimicrobial agents (Ienascu et al., 2019).

Synthesis and Bioactivity of CCR5 Antagonists

Research on the synthesis and bioactivity of novel CCR5 antagonists, utilizing compounds with bromo and chlorobenzyl groups, highlights the methodological approach to creating non-peptide small molecule antagonists with potential applications in treating conditions mediated by the CCR5 receptor. The structural characterization and activity testing of these compounds provide a foundation for further development in medicinal chemistry (Cheng De-ju, 2015).

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22BrClN2O4S/c1-3-15-30(16-4-2)35(33,34)20-12-9-18(10-13-20)26(32)29-24-14-11-19(27)17-22(24)25(31)21-7-5-6-8-23(21)28/h3-14,17H,1-2,15-16H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOMJXIRGPQDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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